4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a dihydrophthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a suitable aniline derivative under controlled conditions to form the intermediate compound . This intermediate is then subjected to nitration to introduce the nitro group, followed by cyclization to form the dihydrophthalazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine and aniline moieties but lacks the nitrophenyl and dihydrophthalazinone groups.
1-Methylpiperidin-4-yl chloride: Contains the piperidine ring but differs in the substituents attached to it.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]}: Features a piperazine ring instead of a piperidine ring.
Uniqueness
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitrophenyl group and a dihydrophthalazinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGUXGVJRQSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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